4-Ethoxy-2,2-bis(trifluoromethyl)thietane
CAS No.:
Cat. No.: VC15792673
Molecular Formula: C7H8F6OS
Molecular Weight: 254.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F6OS |
|---|---|
| Molecular Weight | 254.20 g/mol |
| IUPAC Name | 4-ethoxy-2,2-bis(trifluoromethyl)thietane |
| Standard InChI | InChI=1S/C7H8F6OS/c1-2-14-4-3-5(15-4,6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 |
| Standard InChI Key | IUXRHISPRBXGQB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1CC(S1)(C(F)(F)F)C(F)(F)F |
Introduction
Molecular Structure and Stereoelectronic Features
The thietane ring in 4-ethoxy-2,2-bis(trifluoromethyl)thietane adopts a puckered conformation due to the inherent strain of the four-membered ring system. The two trifluoromethyl groups at the 2-position introduce significant steric bulk and electron-withdrawing effects, while the ethoxy group at the 4-position contributes to the molecule’s polarity. X-ray crystallographic data for analogous thietanes, such as 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithiabicyclo[3.3.1]nonane, reveal bond angles of 88–92° at the sulfur atoms and C–S bond lengths of 1.80–1.82 Å . These structural parameters suggest moderate ring strain, which influences the compound’s reactivity in ring-opening and cycloaddition reactions.
The trifluoromethyl groups induce a strong inductive effect, polarizing the C–S bonds and rendering the sulfur atom more electrophilic. This electronic environment facilitates nucleophilic attacks at the sulfur or adjacent carbon atoms. The ethoxy group, conversely, acts as a weak electron donor through resonance, creating a subtle electronic asymmetry within the ring.
Synthetic Routes to 4-Ethoxy-2,2-bis(trifluoromethyl)thietane
[2 + 2] Cycloaddition of Hexafluorothioacetone with Vinyl Ethers
A well-established method for synthesizing 2,2-bis(trifluoromethyl)thietanes involves the [2 + 2] cycloaddition of hexafluorothioacetone with vinyl ethers. For 4-ethoxy-2,2-bis(trifluoromethyl)thietane, the reaction of hexafluorothioacetone with ethoxyethylene under photochemical or thermal conditions yields the target compound:
This route typically proceeds in 40–60% yield, with side products arising from competing [4 + 4] cyclodimerization or oligomerization .
Nucleophilic Displacement Reactions
Alternative syntheses employ nucleophilic displacement strategies. For example, 3,3-bis(trifluoromethyl)-4-ethoxy-thietane can be prepared via double nucleophilic substitution of 1,3-dibromo-2,2-bis(trifluoromethyl)propane with sodium ethoxide and sulfide anions:
This method requires careful control of stoichiometry and temperature to minimize elimination byproducts .
Physicochemical Properties
The following table summarizes key physicochemical properties inferred from structural analogs and computational predictions:
The high logP value reflects the compound’s lipophilicity, driven by the trifluoromethyl groups. Its limited aqueous solubility is consistent with fluorinated organosulfur compounds.
Reactivity and Functionalization
Acid-Catalyzed Ring-Opening
Under protic acid catalysis (e.g., H₂SO₄), 4-ethoxy-2,2-bis(trifluoromethyl)thietane undergoes ring-opening to form acyclic sulfonic acid derivatives. For example:
This reaction proceeds via protonation of the sulfur atom, followed by nucleophilic attack by water or the conjugate base .
Electrophilic Additions
The electron-deficient sulfur atom reacts with electrophiles such as BF₃·OEt₂ to form stable adducts. For instance, treatment with BF₃·OEt₂ induces cyclodimerization in some analogs, yielding bicyclic structures .
Nucleophilic Substitution
The ethoxy group can be displaced by stronger nucleophiles (e.g., amines, thiols) under basic conditions:
This substitution proceeds via an Sₙ2 mechanism, with inversion of configuration at the 4-position .
Applications and Derivatives
Pharmaceutical Intermediates
Thietanes serve as precursors to biologically active molecules. The trifluoromethyl groups enhance metabolic stability and membrane permeability, making this compound a candidate for antiviral or anticancer agent development .
Materials Science
The rigid thietane core and fluorinated substituents are advantageous in liquid crystal and polymer design. For example, copolymerization with ethylene yields fluorinated polymers with high thermal stability .
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